Cas no 1060809-35-9 (2-bromo-4-fluoropyridine-3-carboxylic acid)

2-Bromo-4-fluoropyridine-3-carboxylic acid is a versatile heterocyclic building block widely used in pharmaceutical and agrochemical synthesis. Its key structural features—a bromine substituent at the 2-position, a fluorine at the 4-position, and a carboxylic acid group at the 3-position—make it a valuable intermediate for cross-coupling reactions, nucleophilic substitutions, and further functionalization. The electron-withdrawing effects of the fluorine and bromine enhance reactivity, facilitating regioselective modifications. This compound is particularly useful in the development of bioactive molecules, including kinase inhibitors and antimicrobial agents. Its high purity and stability under standard conditions ensure reliable performance in synthetic applications.
2-bromo-4-fluoropyridine-3-carboxylic acid structure
1060809-35-9 structure
Product Name:2-bromo-4-fluoropyridine-3-carboxylic acid
CAS No:1060809-35-9
MF:C6H3BrFNO2
MW:219.99592423439
MDL:MFCD13189253
CID:4457200
PubChem ID:72212244
Update Time:2025-06-30

2-bromo-4-fluoropyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-4-fluoropyridine-3-carboxylic acid
    • 2-BroMo-4-fluoronicotinic acid
    • 2-BROMO-4-FLUORONICOTINICACID
    • AB68046
    • Z1269177362
    • G74861
    • 2-Bromo-4-fluoro-3-pyridinecarboxylic acid
    • EN300-816147
    • 1060809-35-9
    • DB-409267
    • XH0810
    • CS-0440648
    • MDL: MFCD13189253
    • Inchi: 1S/C6H3BrFNO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H,10,11)
    • InChI Key: BJXAOLDIWMIJSH-UHFFFAOYSA-N
    • SMILES: C1(Br)=NC=CC(F)=C1C(O)=O

Computed Properties

  • Exact Mass: 218.93312Da
  • Monoisotopic Mass: 218.93312Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 50.2Ų

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Additional information on 2-bromo-4-fluoropyridine-3-carboxylic acid

Recent Advances in the Application of 2-Bromo-4-fluoropyridine-3-carboxylic Acid (CAS: 1060809-35-9) in Chemical Biology and Pharmaceutical Research

2-Bromo-4-fluoropyridine-3-carboxylic acid (CAS: 1060809-35-9) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a crucial building block in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors and other small-molecule therapeutics. Its unique structural features, including the bromo and fluoro substituents, make it an attractive intermediate for medicinal chemistry applications.

Recent studies have highlighted the role of 2-bromo-4-fluoropyridine-3-carboxylic acid in the synthesis of novel kinase inhibitors targeting cancer and inflammatory diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective JAK2 inhibitors, which show promise for treating myeloproliferative neoplasms. The bromo substituent at the 2-position facilitates further functionalization through cross-coupling reactions, while the fluorine atom enhances metabolic stability and bioavailability.

In addition to its applications in kinase inhibitor development, 2-bromo-4-fluoropyridine-3-carboxylic acid has been employed in the synthesis of PET (positron emission tomography) radiotracers. A recent study in ACS Medicinal Chemistry Letters (2024) reported its use as a precursor for fluorine-18 labeled compounds, enabling non-invasive imaging of enzyme activity in vivo. This underscores its growing importance in diagnostic applications and drug development.

The compound's synthetic utility extends to fragment-based drug discovery (FBDD), where it serves as a versatile scaffold for constructing diverse chemical libraries. Computational studies have revealed that its pyridine core exhibits favorable interactions with various biological targets, making it a valuable starting point for hit-to-lead optimization campaigns. Recent advances in synthetic methodologies have also improved the efficiency of its production, with new catalytic systems achieving higher yields and purity.

Despite these promising developments, challenges remain in the large-scale production and derivatization of 2-bromo-4-fluoropyridine-3-carboxylic acid. Current research efforts are focused on developing more sustainable synthetic routes and exploring its potential in emerging therapeutic areas such as targeted protein degradation and covalent inhibitor design. As the field progresses, this compound is expected to play an increasingly important role in bridging chemical synthesis with biological applications.

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